molecular formula C10H15NO3 B047928 Copovidone CAS No. 25086-89-9

Copovidone

Cat. No. B047928
CAS RN: 25086-89-9
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
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Patent
US05686071

Procedure details

0.19 g (4.8 mmole) of sodium hydroxide was dissolved in 4.7 ml of methanol. The resultant solution was added to 800 mg of 1-vinylpyrrolidone/vinyl acetate copolymer (V). The mixture was stirred at room temperature for 48 hours. The hydrolyzed product, 1-vinyl pyrrolidone/vinyl alcohol copolymer was precipitated out in 10-fold excess of diethyl ether three times. The solid was then dried under vacuum at 60° C. overnight to yield 320 mg of 1-vinyl pyrrolidone/vinyl alcohol copolymer (VI). IR (KBr pellet): 3467.7, 2949.0, 1654.0, 1441.0, 1291.5, 649.9 cm-1: C-13 NMR, (D20) :17.6, 31.3, 33.6-35.1, 38.0-40.0, 42.6-45.9, 64.5-65.8.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[CH2:4].[C:11](OC=C)(=[O:13])[CH3:12]>CO>[CH:3]([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[CH2:4].[CH:11]([OH:13])=[CH2:12] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.7 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
800 mg
Type
reactant
Smiles
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrolyzed product, 1-vinyl pyrrolidone/vinyl alcohol copolymer was precipitated out in 10-fold excess of diethyl ether three times
CUSTOM
Type
CUSTOM
Details
The solid was then dried under vacuum at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O.C(=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.